molecular formula C13H18N2O3 B8293599 Nicotinoyl-alanine t-butyl ester

Nicotinoyl-alanine t-butyl ester

Cat. No.: B8293599
M. Wt: 250.29 g/mol
InChI Key: SOAXESQKGCGLAI-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nicotinoyl-alanine t-butyl ester is a protected amino acid derivative of significant interest in synthetic organic and medicinal chemistry. Its primary research application is as a key building block and pharmaceutical intermediate in the synthesis of more complex peptides and bio-active molecules. The tert-butyl ester (OtBu) group serves as a common carboxylic acid protecting group, which is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions to reveal the free acid. This makes the compound particularly valuable in multi-step synthesis workflows. The nicotinoyl moiety, derived from niacin, may be investigated for its potential role in modulating biological activity. Researchers utilize this compound in the development of novel therapeutic agents, enzyme inhibitors, and as a standard in analytical method development for chromatography. For Research Use Only. Not intended for diagnostic or therapeutic use. Specific details on its mechanism of action and research value should be confirmed from the supplier's analysis certificate.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

tert-butyl (2S)-2-(pyridine-3-carbonylamino)propanoate

InChI

InChI=1S/C13H18N2O3/c1-9(12(17)18-13(2,3)4)15-11(16)10-6-5-7-14-8-10/h5-9H,1-4H3,(H,15,16)/t9-/m0/s1

InChI Key

SOAXESQKGCGLAI-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](C(=O)OC(C)(C)C)NC(=O)C1=CN=CC=C1

Canonical SMILES

CC(C(=O)OC(C)(C)C)NC(=O)C1=CN=CC=C1

Origin of Product

United States

Methodologies for the Chemical Synthesis of Nicotinoyl Alanine T Butyl Ester

Strategies for tert-Butylation of Alanine (B10760859) and Analogous Amino Acids

The tert-butyl ester is a widely utilized protecting group for the carboxylic acid functionality of amino acids due to its stability against a variety of nucleophiles and reducing agents, and its facile removal under acidic conditions. thieme-connect.comthieme-connect.com The synthesis of alanine t-butyl ester, the precursor to the target compound, can be achieved through several distinct methodologies.

Direct Esterification Approaches with tert-Butanol

Direct esterification involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. For the synthesis of amino acid tert-butyl esters, this typically involves reacting the N-protected amino acid with tert-butanol. bohrium.comresearchgate.net Strong acids like sulfuric acid (H₂SO₄) are common catalysts. thieme-connect.comthieme.de The reaction proceeds by protonation of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by tert-butanol.

However, this method can present challenges. The use of concentrated sulfuric acid can sometimes lead to longer reaction times and may not be suitable for all substrates. google.com To circumvent these issues, alternative catalysts and conditions have been developed. For instance, a combination of anhydrous magnesium sulfate and a catalytic amount of sulfuric acid can be used. researchgate.net Another effective method employs boron trifluoride diethyl etherate (BF₃·OEt₂) as a catalyst, which facilitates the reaction between protected amino acids and tert-butanol, offering good yields across a variety of substrates. bohrium.comresearchgate.net

Catalyst SystemSubstrateKey ConditionsOutcome
H₂SO₄ Amino Acidtert-Butanol, RefluxClassic method, can be slow google.com
BF₃·OEt₂ / MgSO₄ Protected Amino Acidtert-Butanol, CH₂Cl₂Good yields, tolerates various side chains bohrium.comresearchgate.net
Tf₂NH Free Amino Acidt-BuOAc (solvent & reagent)Fast reaction, high yields, avoids hazardous reagents thieme-connect.comorganic-chemistry.org

Transesterification Methodologies

Transesterification is another viable route for the synthesis of tert-butyl esters. thieme-connect.comthieme-connect.com This method involves the conversion of one ester to another by reaction with an alcohol in the presence of a catalyst. For instance, a methyl or ethyl ester of alanine could be converted to the corresponding tert-butyl ester by reacting it with tert-butanol under acidic or basic conditions. While common, these methods must be conducted in organic solvents, which can limit their application for free amino acids that have poor solubility. thieme-connect.com A notable advancement in this area is the use of bis(trifluoromethanesulfonyl)imide (Tf₂NH) in tert-butyl acetate (B1210297) (t-BuOAc), where t-BuOAc serves as both the solvent and the tert-butylating agent. thieme-connect.comorganic-chemistry.org This system has been shown to be highly effective for the direct conversion of free amino acids into their tert-butyl esters quickly and in good yields. thieme-connect.comthieme-connect.com

Advanced Esterification Techniques

Modern synthetic chemistry has introduced novel techniques to improve the efficiency and environmental footprint of esterification reactions. One such advanced method involves the use of di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O), as a tert-butylating agent. thieme-connect.comthieme-connect.com While (Boc)₂O is widely known for its role in the N-protection of amines, it can also be used for the esterification of carboxylic acids in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP). nih.govcore.ac.uk This reaction is efficient for creating tert-butyl esters from various carboxylic acids. core.ac.uk The development of mechanochemistry, such as electromagnetic milling, also offers a solvent-free or reduced-solvent approach to chemical synthesis, although specific applications to this esterification are still emerging.

Amide Bond Formation: Coupling of Nicotinic Acid with Alanine t-butyl ester

The final step in the synthesis of Nicotinoyl-alanine t-butyl ester is the formation of an amide bond between the carboxylic acid of nicotinic acid and the amino group of alanine t-butyl ester. This reaction is a cornerstone of peptide synthesis. bachem.com

Conventional Peptide Coupling Reagents and Protocols

A variety of coupling reagents have been developed to facilitate amide bond formation by activating the carboxylic acid group. bachem.comuni-kiel.de The activated intermediate is then susceptible to nucleophilic attack by the amine.

Carbodiimides: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. peptide.comamericanpeptidesociety.org These reactions are often performed in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). americanpeptidesociety.orgcreative-peptides.com These additives act to suppress racemization and improve reaction efficiency by forming a more stable and reactive intermediate active ester. americanpeptidesociety.orgcreative-peptides.comnih.gov

Onium Salts: Uronium and phosphonium salt-based reagents are highly efficient. O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) is a popular uronium salt that provides rapid coupling and is particularly suitable for complex syntheses. peptide.comcreative-peptides.com It is often used in combination with HOBt to enhance efficiency and product purity. creative-peptides.com

Reagent/ProtocolAdditiveBaseKey Features
EDC HOBtDIPEA, DMAPWater-soluble byproducts, good for electron-deficient amines peptide.comnih.gov
HBTU HOBt (optional)DIPEA, NMMHigh reactivity and efficiency, reduces side reactions peptide.comcreative-peptides.com
PyBOP -DIPEASuitable for sterically hindered couplings uni-kiel.de

The general procedure involves dissolving nicotinic acid in a suitable solvent (e.g., DMF or DCM), adding the coupling reagent (like HBTU or EDC) and an additive (like HOBt), followed by the addition of a tertiary base (e.g., DIPEA or NMM) to neutralize any acid salts and facilitate the reaction. Finally, the alanine t-butyl ester is added to the mixture to form the desired amide bond. peptide.com

Chemo- and Regioselective Acylation Strategies with Nicotinoyl Chlorides or Activated Nicotinic Acid Derivatives

An alternative to using peptide coupling reagents is the direct acylation of the amine with a more reactive derivative of nicotinic acid. The most common of these is nicotinoyl chloride.

Nicotinoyl chloride can be synthesized by treating nicotinic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. prepchem.com The resulting acyl chloride is a highly reactive electrophile that readily reacts with amines, like alanine t-butyl ester, to form the corresponding amide. chemcess.com This reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine (B92270), to scavenge the hydrochloric acid (HCl) byproduct that is generated. This method is very direct but requires careful handling of the moisture-sensitive and reactive nicotinoyl chloride. Other activated derivatives, such as nicotinic acid anhydrides or active esters prepared separately, can also be employed for the acylation step. uniurb.it

Stereoselective Synthesis of Enantiopure this compound

The synthesis of single-enantiomer pharmaceuticals and chemical probes is a cornerstone of modern medicinal chemistry. For this compound, achieving enantiopurity is critical for ensuring specific biological interactions. Stereoselective synthesis methods are employed to produce either the (S)- or (R)-enantiomer preferentially. These strategies primarily involve two approaches: the use of a chiral pool precursor, where the desired stereochemistry is already present in a starting material, or the induction of asymmetry during the reaction sequence using a chiral influence.

Utilization of Chiral Alanine Precursors (e.g., L-Alanine t-butyl ester hydrochloride)

One of the most direct and widely used methods for synthesizing enantiopure this compound is to start with a commercially available, enantiomerically pure precursor. L-Alanine t-butyl ester hydrochloride, derived from the natural amino acid L-alanine, is a common choice for this purpose. chemimpex.comsigmaaldrich.comtcichemicals.comsigmaaldrich.com This "chiral pool" approach leverages the inherent stereochemistry of the starting material, which is carried through the synthesis to the final product.

The core of this synthetic route is the formation of an amide bond between the amino group of L-alanine t-butyl ester and the carboxyl group of nicotinic acid. To facilitate this reaction, the nicotinic acid is typically activated. Standard peptide coupling methodologies are employed for this transformation.

General Synthetic Procedure:

Neutralization: The synthesis begins with the neutralization of L-alanine t-butyl ester hydrochloride to release the free amine. This is typically achieved by adding a non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), in a suitable anhydrous solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (THF). rsc.org

Carboxylic Acid Activation: In a separate vessel, or in situ, nicotinic acid is activated to make it more susceptible to nucleophilic attack by the alanine ester's amino group. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive nicotinoyl chloride, or peptide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU).

Coupling Reaction: The free L-alanine t-butyl ester is then reacted with the activated nicotinic acid derivative. The reaction is stirred, often at temperatures ranging from 0 °C to room temperature, until completion, which is monitored by techniques such as Thin-Layer Chromatography (TLC). rsc.org

Since the stereocenter on the alanine moiety is not involved in the amide bond formation, its configuration is preserved, leading to the formation of the enantiopure (S)-Nicotinoyl-alanine t-butyl ester.

Table 1: Typical Reagents and Conditions for Synthesis via Chiral Precursor

Step Reagents and Solvents Purpose Typical Conditions
Neutralization of Amine L-Alanine t-butyl ester hydrochloride, Diisopropylethylamine (DIPEA), Dichloromethane (DCM)To generate the free amine nucleophile from its hydrochloride salt. rsc.orgStirring at 0 °C to room temperature for 10-30 minutes.
Activation of Acid Nicotinic acid, Oxalyl chloride or Peptide Coupling Reagents (e.g., EDC, HATU)To convert the carboxylic acid into a more reactive species (e.g., acyl chloride, activated ester).Varies with reagent; often performed at 0 °C.
Amide Coupling Activated nicotinic acid, L-Alanine t-butyl ester (free amine)To form the amide bond between the two precursor molecules.Stirring for several hours (2-24 h) at 0 °C to room temperature. rsc.org

Asymmetric Induction in this compound Synthesis

An alternative to the chiral pool approach is asymmetric induction, where a new chiral center is created with a preference for one stereochemical outcome. This is accomplished by using a chiral auxiliary—an enantiopure compound that is temporarily incorporated into one of the reactants. The auxiliary's steric and electronic properties direct the course of a key bond-forming reaction, after which it is removed.

While less common for a straightforward synthesis like that of this compound (where chiral precursors are readily available), the principles of asymmetric induction could be applied. For instance, a chiral auxiliary could be attached to a glycine t-butyl ester precursor (which is achiral). An asymmetric alkylation or amination reaction, guided by the auxiliary, would then establish the desired stereocenter.

Hypothetical Approach using a Chiral Auxiliary:

Auxiliary Attachment: A chiral auxiliary, such as a derivative of valine or phenylalanine, is covalently attached to an achiral alanine precursor, like glycine t-butyl ester, forming a chiral enolate precursor. researchgate.net

Diastereoselective Reaction: The molecule is then subjected to a reaction that forms the key stereocenter. For example, an enantioselective C-H functionalization or an alkylation could be performed. The chiral auxiliary blocks one face of the molecule, forcing the incoming reagent to approach from the less hindered side, thereby creating one diastereomer in excess. nih.gov

Auxiliary Cleavage: After the stereocenter has been set, the chiral auxiliary is chemically cleaved from the molecule to yield the enantiomerically enriched alanine derivative, which can then be coupled with nicotinic acid.

This method is more complex but is a powerful strategy in organic synthesis when chiral starting materials are not available or when creating more complex stereochemical arrangements. researchgate.net The effectiveness of the asymmetric induction is measured by the diastereomeric excess (d.e.) of the product formed before the auxiliary is removed.

Table 2: Examples of Chiral Auxiliaries and Their Potential Application

Chiral Auxiliary Type Example Attachment Point Mechanism of Induction
Oxazolidinones Evans' Auxiliaries (derived from valine or phenylalanine)Attached to the nitrogen of a glycine precursor.Forms a rigid chiral environment that directs alkylation reactions through steric hindrance.
Amino Acid Derivatives (S)-Alanine or (S)-Proline derivativesUsed as a chiral ligand for a metal catalyst or attached to the nicotinic acid precursor. researchgate.netCreates a chiral pocket around the reaction center, influencing the transition state geometry. nih.govsemanticscholar.org
Sulfonamides Oppolzer's SultamsAttached to the nitrogen of an achiral precursor.Provides a sterically defined environment to control the conformation of the reactive intermediate.

Purification and Isolation Techniques for this compound and its Synthetic Intermediates

Regardless of the synthetic route, the final product and any intermediate compounds must be purified to remove unreacted starting materials, reagents, and byproducts. A combination of techniques is typically required to achieve high purity.

Initial Work-up: Following the completion of the reaction, a standard aqueous work-up is usually the first step. The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate, dichloromethane) and washed sequentially with different aqueous solutions. orgsyn.org

Acidic Wash: A dilute acid wash (e.g., 1M HCl or saturated NH₄Cl solution) removes basic impurities like unreacted amines or excess DIPEA. rsc.org

Basic Wash: A wash with a mild base (e.g., saturated NaHCO₃ solution) removes acidic impurities, such as unreacted nicotinic acid or acidic byproducts. rsc.orgorgsyn.org

Brine Wash: A final wash with saturated sodium chloride solution (brine) removes the bulk of the dissolved water from the organic layer. orgsyn.org

After the washes, the organic layer is dried over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. rsc.org

Chromatographic Purification: The crude product obtained after the initial work-up is almost always purified further using chromatography.

Flash Column Chromatography (FCC): This is the most common method for purifying organic compounds on a preparative scale. The crude material is loaded onto a column of silica gel and eluted with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane). rsc.org Fractions are collected and analyzed by TLC to identify those containing the pure product.

Thin-Layer Chromatography (TLC): TLC is an analytical technique used to monitor the progress of a reaction and to determine the appropriate solvent system for flash chromatography. rsc.org

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, or for separating enantiomers, HPLC is used. Chiral HPLC, which employs a chiral stationary phase, is essential for determining the enantiomeric excess (e.e.) of a stereoselective synthesis. rsc.org

Final Isolation: The final step is the isolation of the pure compound. After the pure fractions from chromatography are combined and the solvent is evaporated, the product may be obtained as an oil or a solid. If it is a solid, recrystallization or trituration from a suitable solvent system (e.g., dichloromethane/diisopropyl ether) can be performed to obtain a crystalline, high-purity solid. orgsyn.org

Table 3: Summary of Purification and Isolation Techniques

Technique Purpose Description
Aqueous Work-up Removal of water-soluble impurities, acids, and bases.Sequential washing of the organic reaction mixture with acidic, basic, and brine solutions. rsc.orgorgsyn.org
Drying Removal of residual water from the organic solvent.Treatment of the organic solution with an anhydrous salt like MgSO₄ or Na₂SO₄. rsc.org
Rotary Evaporation Removal of bulk solvent.Evaporation of the solvent under reduced pressure to yield the crude product. rsc.org
Flash Chromatography Primary purification of the crude product.Separation of the target compound from impurities based on polarity by passing it through a silica gel column. rsc.org
Recrystallization/Trituration Final purification of solid products.Dissolving the solid in a minimal amount of a hot solvent and allowing it to cool, or washing with a solvent in which it is poorly soluble, to form pure crystals. orgsyn.org
Chiral HPLC Analysis of stereochemical purity.Separation of enantiomers on a specialized column to determine the enantiomeric excess (e.e.). rsc.org

Chemical Transformations and Reactivity of Nicotinoyl Alanine T Butyl Ester

Selective Deprotection of the tert-Butyl Ester Moiety

The tert-butyl ester is a common protecting group for carboxylic acids in organic synthesis due to its stability under many conditions and its susceptibility to cleavage under specific acidic conditions. arkat-usa.org

The acid-catalyzed hydrolysis of tert-butyl esters, including Nicotinoyl-alanine t-butyl ester, typically proceeds through a mechanism that differs from the hydrolysis of less sterically hindered esters. chegg.comchemistrysteps.com The generally accepted mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. youtube.com However, due to the stability of the tertiary carbocation that can be formed, the reaction often proceeds via an SN1-type mechanism. chemistrysteps.com

The key steps are:

Protonation of the ester's carbonyl oxygen by an acid catalyst, such as hydronium ion (H₃O⁺). youtube.com

Cleavage of the carbon-oxygen bond to form a relatively stable tert-butyl carbocation and the corresponding carboxylic acid (Nicotinoyl-alanine). chemistrysteps.comresearchgate.net

The tert-butyl carbocation then reacts with a nucleophile, typically water, to form tert-butanol, which can then be protonated and subsequently lose water to form isobutylene (B52900).

This mechanism is distinct from the typical acyl-oxygen cleavage (AAC2) pathway for ester hydrolysis and is favored due to the stability of the resulting tertiary carbocation. chemistrysteps.com

Lewis acids provide an alternative to Brønsted acids for the deprotection of tert-butyl esters. Zinc bromide (ZnBr₂) in a solvent like dichloromethane (B109758) (DCM) is an effective reagent for the chemoselective hydrolysis of tert-butyl esters. nih.govmanchester.ac.ukacs.orgscite.ai This method can be particularly useful when other acid-labile protecting groups are present in the molecule that need to be preserved. nih.govmanchester.ac.ukacs.orgscite.ai

The reaction with ZnBr₂ is thought to proceed by coordination of the Lewis acid to the ester oxygen, which facilitates the cleavage of the tert-butyl group. researchgate.net Studies have shown that this method is compatible with certain other protecting groups, such as 9-fluorenylmethyloxycarbonyl (Fmoc), under specific conditions. nih.govmanchester.ac.ukacs.orgscite.ai However, other common acid-sensitive groups like N-Boc and N-trityl are often labile under these conditions. nih.govmanchester.ac.ukacs.orgresearchgate.net The effectiveness of the cleavage can be influenced by the amount of ZnBr₂ used and the reaction time. researchgate.net

Table 1: Comparison of Deprotection Methods for tert-Butyl Esters

MethodReagentsConditionsAdvantagesDisadvantages
Acid-Catalyzed HydrolysisStrong acids (e.g., TFA, HCl) in water or organic solventsVaries from mild to harshGenerally effective and well-establishedCan cleave other acid-sensitive protecting groups
Lewis Acid-Mediated CleavageZnBr₂ in DCMMildChemoselective for t-butyl esters over some other groupsMay cleave other Lewis acid-sensitive groups
Radical Cation Mediated CleavageTris(4-bromophenyl)aminium radical cation (Magic Blue) and triethylsilaneMild, catalyticHigh chemoselectivity, avoids strong acids/basesMay not be suitable for all substrates

This table provides a general comparison. Specific reaction outcomes can vary based on the substrate and precise reaction conditions.

An alternative and milder method for the deprotection of tert-butyl groups involves the use of a triarylamminium radical cation, such as tris(4-bromophenyl)aminium radical cation (commonly known as "magic blue" or MB•+), in combination with a silane (B1218182) like triethylsilane. acs.org This catalytic protocol facilitates the cleavage of the C–O bond in tert-butyl esters, ethers, carbonates, and carbamates under neutral conditions, avoiding the need for strong acids or bases. acs.org

The proposed mechanism involves the activation of the Si–H bond by the radical cation, which then leads to the de-tert-butylation. acs.org This method has demonstrated high chemoselectivity, for instance, by selectively deprotecting a tert-butyl ester in the presence of an ethyl ester. acs.org The reaction proceeds in high yields and is suitable for a diverse range of substrates, including those with heterocyclic components. acs.org Mechanistic studies of radical cation-mediated cleavage have also explored the fragmentation of various ester radical cations in solution. nih.govrsc.org

Reactivity of the Nicotinoyl Amide Linkage

The nicotinoyl amide linkage in this compound exhibits reactivity characteristic of both amides and the pyridine (B92270) ring system.

Amide bonds are generally stable, but they can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine. youtube.comyoutube.comkhanacademy.org

Acid-catalyzed hydrolysis of the nicotinoyl amide would involve protonation of the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water. khanacademy.org This process typically requires heating. youtube.comkhanacademy.org

Base-catalyzed hydrolysis (saponification) involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. youtube.comyoutube.com This process is generally irreversible because the resulting carboxylate anion is deprotonated and thus unreactive towards the amine. chemistrysteps.com

Transamidation , the conversion of one amide to another by reaction with an amine, is a challenging but important transformation. nih.gov While the direct transamidation of secondary amides is difficult, methods have been developed to facilitate this reaction, often involving activation of the amide. nih.gov For instance, nickel-catalyzed transamidation of N-Boc activated secondary amides has been reported. nih.gov Another approach involves the use of hydroxylamine (B1172632) hydrochloride as a catalyst for the transamidation of primary amides. nih.gov

The pyridine ring in the nicotinoyl moiety is an electron-deficient heterocycle, which influences its reactivity. rsc.org Direct functionalization of the pyridine ring can be challenging but various methods have been developed. rsc.orgresearchgate.net

N-oxidation: The nitrogen atom of the pyridine ring can be oxidized to form an N-oxide. ncats.iowikipedia.orggoogle.comtargetmol.com This is often achieved using oxidizing agents like hydrogen peroxide in the presence of an acid catalyst. google.com N-oxidation can alter the electronic properties of the ring, making it more susceptible to certain substitution reactions. Flavin monooxygenase enzymes are known to catalyze the N'-oxidation of nicotine (B1678760). nih.gov

Alkylation: The alkylation of pyridine rings can be achieved through various methods. google.comyoutube.com Radical alkylation, for instance using the Minisci reaction, is a common approach for introducing alkyl groups onto the electron-deficient ring. chemistryviews.org Regioselectivity can be a challenge, but methods for selective C-4 alkylation have been developed. chemistryviews.orgrsc.org Metalation of the pyridine ring followed by reaction with an alkylating agent is another strategy. youtube.com

Metalation: Pyridine rings can be deprotonated at specific positions using strong bases to form organometallic intermediates. youtube.com These metalated pyridines can then react with various electrophiles to introduce functional groups.

Cross-coupling Reactions: Palladium- or nickel-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds with pyridine rings. ucla.eduwikipedia.orgnih.govnih.govescholarship.org Reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are widely used to introduce aryl, vinyl, or other groups onto the pyridine scaffold. nih.govnih.gov These reactions typically involve an organometallic pyridine derivative or a halogenated pyridine reacting with a suitable coupling partner in the presence of a transition metal catalyst. The choice of catalyst and ligands is crucial for achieving high yields and selectivity. ucla.edunih.gov The functionalization of the pyridine ring can significantly impact the biological activity of the molecule. nih.govnih.gov

Transformations at the Alanine (B10760859) α-Carbon and Amine Functionalities

The alanine residue within this compound presents key sites for chemical modification, specifically at the α-carbon and the amide nitrogen. These transformations are crucial for altering the stereochemistry and for introducing new functional groups.

The stereochemical integrity of the α-carbon in N-acyl amino acids like this compound is a critical factor in their chemical and biological activity. Racemization or epimerization at this center can occur under certain reaction conditions, particularly those involving the activation of the carboxyl group. nih.gov

The process of racemization in amino acid derivatives is often facilitated by the formation of an oxazolone (B7731731) (or azlactone) intermediate. This occurs when the carboxyl group is activated, for instance, during peptide coupling reactions. The increased acidity of the α-proton in the activated state allows for its abstraction by a base, leading to the formation of a planar, achiral oxazolone. Subsequent reprotonation can occur from either face, resulting in a mixture of enantiomers. nih.gov In the context of this compound, the presence of a base during coupling reactions could potentially lead to racemization. nih.gov

Studies on alanine racemases, which are pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzymes, provide insight into the biological mechanisms of racemization. These enzymes catalyze the interconversion of L-alanine and D-alanine by abstracting the α-proton to form a carbanionic intermediate. nih.gov While this is a biological process, it underscores the susceptibility of the α-proton to abstraction.

In synthetic chemistry, the choice of coupling reagents and reaction conditions is paramount to prevent racemization. For instance, the use of certain coupling reagents in the presence of a base has been shown to cause racemization during the synthesis of phenylalanine amides. nih.gov To avoid this, methods employing protected amino acids, such as Boc-phenylalanine, with specific coupling agents like T3P® and PyBOP®, have been developed to achieve racemization-free synthesis. nih.gov A similar strategy could be applicable to this compound to preserve its stereochemical purity during further chemical modifications.

The amide linkage in this compound offers opportunities for further functionalization through reactions involving the amide proton or nitrogen. While the amide bond is generally stable, the nitrogen can act as a nucleophile under certain conditions, and the proton can be abstracted by a strong base.

N-alkylation of the amide nitrogen is a common strategy to modify the properties of peptides and amino acid derivatives. monash.edu This modification can increase lipophilicity and metabolic stability. monash.edu Traditional methods for N-alkylation often involve the use of alkyl halides in the presence of a base. nih.govresearchgate.net For N-acyl amino acids, direct N-alkylation can be challenging and may require specific catalytic systems. manchester.ac.uknih.gov More recent methods have focused on catalytic approaches for the direct N-alkylation of unprotected amino acids with alcohols, which could potentially be adapted for N-acyl derivatives. nih.govresearchgate.net

The amide proton can be deprotonated by strong bases, although this is less common than reactions at other sites. The resulting amidate can then react with electrophiles. However, such strong basic conditions might compromise the integrity of other functional groups in the molecule, such as the ester.

The reactivity of the amide nitrogen is also influenced by its protonation state. The protonation of amides can occur on either the nitrogen or the oxygen atom, leading to different reactive intermediates. acs.org These intermediates can influence subsequent reactions.

Derivative Synthesis from the this compound Scaffold

The structure of this compound serves as a versatile scaffold for the synthesis of a wide array of derivatives through modification of its constituent parts: the nicotinoyl moiety, the alanine residue, and the tert-butyl ester.

The nicotinoyl (pyridine-3-carbonyl) group can be chemically modified to produce a range of derivatives with potentially altered biological activities. The pyridine ring is susceptible to various transformations, including substitution and functionalization. nih.govnih.govresearchgate.netchemistryjournal.net

One common approach is the synthesis of nicotinic acid derivatives which are subsequently coupled to other molecules. mdpi.comgoogle.com For instance, nicotinic acid can be converted to nicotinoyl chloride using thionyl chloride (SOCl₂), which then readily reacts with amines to form amides. mdpi.comgoogle.com This method could be used to introduce different substituents onto the nicotinoyl ring before its attachment to the alanine t-butyl ester.

Furthermore, various derivatives of nicotinic acid itself have been synthesized, showcasing the chemical tractability of this moiety. These include the introduction of different substituents onto the pyridine ring to explore their effects on biological activity. nih.govnih.gov Such modifications could be applied to the nicotinoyl part of this compound, either before or after its coupling to the alanine ester.

The synthesis of conformationally restricted analogues of nicotine often involves modifications of a nicotinic acid or nicotinaldehyde precursor, demonstrating a wide range of possible chemical transformations on the pyridine ring. nih.gov

The alanine residue can be elaborated to create more complex amino acid structures. While the α-carbon and amine group transformations are discussed in section 3.3, the methyl side chain of alanine is generally unreactive. However, it is conceivable to start with a different amino acid derivative that has a more functionalizable side chain, which is then N-acylated with nicotinic acid.

For instance, if a serine or threonine t-butyl ester were used instead of alanine, the hydroxyl group on the side chain could be a site for further modification, such as esterification or etherification. Similarly, using aspartic or glutamic acid t-butyl esters would provide a carboxylic acid side chain for further amide or ester formation.

A key synthetic utility of this compound is its use in the synthesis of peptide conjugates. This involves the selective deprotection of the tert-butyl ester to reveal a free carboxylic acid, which can then be coupled with another amino acid or peptide. acs.org

The tert-butyl ester protecting group is typically removed under acidic conditions, for example, using trifluoroacetic acid (TFA). researchgate.netnih.gov It is important to choose deprotection conditions that are orthogonal to the other protecting groups in the molecule, if any. youtube.com For instance, if the N-terminus of a peptide is protected with a Boc group, selective deprotection of the t-butyl ester can be challenging. thieme-connect.comthieme-connect.com However, methods using reagents like sulfuric acid in tert-butyl acetate (B1210297) have been developed for the selective cleavage of Boc groups in the presence of tert-butyl esters. researchgate.net Conversely, systems like cerium(III) chloride and sodium iodide have been used for the selective deprotection of tert-butyl esters in the presence of N-Boc groups. thieme-connect.comthieme-connect.com

Once the carboxylic acid is unmasked, standard peptide coupling methods can be employed to form a new peptide bond. pacific.edumasterorganicchemistry.com This involves activating the carboxylic acid with a coupling reagent such as HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in the presence of a base like diisopropylethylamine (DIPEA). nih.govpacific.edu The activated acid then reacts with the free amine of another amino acid or peptide to form the desired conjugate. pacific.edu This iterative process of deprotection and coupling is the foundation of solid-phase peptide synthesis (SPPS), a widely used technique for building up peptide chains. pacific.edunih.gov

Advanced Research Applications of Nicotinoyl Alanine T Butyl Ester

Application as a Protected Amino Acid Building Block in Solution-Phase Peptide Synthesisnih.govyoutube.com

In the intricate process of synthesizing peptides, the strategic protection of reactive functional groups is paramount to prevent unwanted side reactions. The tert-butyl ester group on Nicotinoyl-alanine t-butyl ester serves as a robust protecting group for the carboxylic acid functionality of the alanine (B10760859) residue. This protection is crucial during the formation of peptide bonds, where the N-terminus of one amino acid is coupled with the C-terminus of another.

The use of tert-butyl esters is well-established in solution-phase peptide synthesis due to their stability under various coupling conditions and their susceptibility to cleavage under specific, strongly acidic conditions, such as with trifluoroacetic acid (TFA). rsc.org This allows for selective deprotection at the appropriate stage of the synthesis without disturbing other acid-labile or base-labile protecting groups that may be present on the peptide chain.

Coupling Strategies in Oligopeptide Elongationnih.gov

The elongation of a peptide chain using building blocks like this compound involves the activation of its free N-terminus (after a preceding deprotection step if it were part of a growing chain) or, more commonly, the activation of the carboxyl group of an incoming N-protected amino acid to couple with the N-terminus of the alanine derivative. Standard coupling reagents are employed to facilitate this amide bond formation under mild conditions to preserve the stereochemical integrity of the chiral centers. nih.gov

Common strategies involve the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-tert-Butyl-3-ethylcarbodiimide (TBEC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt). nih.govunifi.it These additives act as racemization suppressants, which is critical when dealing with chiral amino acid derivatives. wpmucdn.com The activated species, an O-acylisourea intermediate or HOBt-ester, readily reacts with the free amino group of the coupling partner to form the new peptide bond efficiently. The choice of solvent, typically an aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF), is also crucial for the success of the coupling reaction.

Fragment Condensation Methodologies

For the synthesis of large peptides or proteins, a convergent approach known as fragment condensation is often more efficient than a linear, stepwise addition of single amino acids. wpmucdn.com This strategy involves the synthesis of several smaller, protected peptide fragments, which are then coupled together to form the final, larger peptide.

A protected derivative such as this compound can be incorporated into a peptide fragment. The tert-butyl ester at the C-terminus of such a fragment provides robust protection during the synthesis and purification of the fragment itself. In a subsequent key step, this fragment can be coupled with another, which has a free C-terminal carboxyl group, using the aforementioned coupling reagents like DCC/HOBt. The stability of the t-butyl ester ensures that it does not interfere with the activation and coupling of the other fragment's C-terminus. This method has been successfully applied in the synthesis of complex peptides, where tert-butyl-based side-chain protection was used for the fragments being condensed.

Utility as a Chiral Auxiliary or Building Block in Asymmetric Synthesis

The inherent chirality of the alanine backbone in this compound makes it a valuable chiral building block. Furthermore, derivatives with similar structures have demonstrated significant utility as chiral auxiliaries, which are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction.

Induction of Stereoselectivity in Organic Transformations

Chiral auxiliaries derived from amino acids are instrumental in controlling stereoselectivity. Research on structurally similar compounds, such as N-(2-Benzoylphenyl)-2-(tert-butylamino)propanamide, which shares the N-acyl-alanine core, has shown remarkable efficacy in the asymmetric synthesis of other α-amino acids. researchgate.net These auxiliaries function by forming transient Schiff base complexes, for example with nickel(II) ions, which create a rigid, chiral environment around a prochiral substrate. researchgate.net This steric and electronic bias forces an incoming reagent to attack from a specific face, leading to the preferential formation of one stereoisomer over the other.

In studies using an N-(tert-butyl)-alanine-derived chiral ligand, excellent levels of diastereoselectivity have been achieved in reactions with unprotected α-amino acids. researchgate.net The formation of the corresponding Schiff base-Ni(II) complexes proceeded with diastereomeric ratios ranging from good to outstanding. researchgate.net

Table 1: Diastereoselectivity in the Formation of Schiff Base-Ni(II) Complexes Using an N-(tert-Butyl)-Alanine-Derived Chiral Auxiliary researchgate.net This table is based on data for a structurally similar chiral auxiliary, N-(2-Benzoylphenyl)-2-(tert-butylamino)propanamide, and is illustrative of the potential of N-acyl-alanine derivatives in inducing stereoselectivity.

Reactant Amino AcidChemical YieldDiastereomeric Ratio (dr)
Glycine99%>98:2
Alanine95%95:5
Valine88%>98:2
Phenylalanine92%90:10
Proline73%74:26

This high degree of stereocontrol is fundamental for producing enantiomerically pure compounds, which are crucial in the pharmaceutical industry.

Role in the Synthesis of Enantiopure Compoundsresearchgate.netnih.govnih.govresearchgate.net

The ultimate goal of using a chiral auxiliary or a chiral building block is the synthesis of a single, desired enantiomer of a target molecule. N-acyl-alanine derivatives serve as powerful tools in this endeavor. For instance, the enantioselective alkylation of Schiff bases derived from alanine tert-butyl esters allows for the synthesis of α-alkylated α-amino acids with high enantiomeric purity. researchgate.net

The general strategy involves reacting the chiral Schiff base with an alkyl halide in the presence of a base. The chiral auxiliary directs the alkyl group to one face of the molecule. Subsequent hydrolysis of the imine and removal of the auxiliary and ester protecting group yields the desired enantiopure α,α-disubstituted amino acid. This methodology provides a pathway to a wide range of non-natural, enantiopure amino acids, which are valuable components for creating novel peptides and pharmaceuticals. nih.gov

Exploration in Bioconjugation and Linker Chemistries (considering the ester and amide functionalities as potential handles)

Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a cornerstone of modern drug delivery, diagnostics, and proteomics. ub.edu The design of the linker molecule is critical, as it must connect the components securely while often allowing for specific cleavage at the target site. nih.govnih.gov The structure of this compound contains several functionalities that suggest its potential use in this field.

The nicotinoyl group, a derivative of nicotinic acid (a form of vitamin B3), is particularly interesting. The pyridine (B92270) ring within this group can be a target for chemoselective modification. A recent study demonstrated a novel method for peptide conjugation through the late-stage N-alkylation of a pyridyl-alanine (PAL) residue within a peptide chain. nih.gov This approach allows for the stable and specific attachment of other molecules, such as targeting ligands or reporter tags. nih.gov Given that the nicotinoyl group is an N-acylated pyridine, its nitrogen atom presents a potential handle for similar N-alkylation strategies, making this compound a candidate for incorporation into linker systems.

Furthermore, the amide bond and the tert-butyl ester bond represent potential cleavage sites. While the amide bond is generally stable, specific enzymes (peptidases) could be engineered or identified to cleave it. The tert-butyl ester, while stable in general circulation, is labile to acidic conditions. This could be exploited for drug release in the acidic microenvironment of tumors or within the lysosomal compartment of cells after internalization. nih.gov These inherent chemical properties make the core structure of this compound a promising scaffold for the design of novel linkers in bioconjugation chemistry.

Spectroscopic and Advanced Analytical Techniques for Structural Elucidation of Nicotinoyl Alanine T Butyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be assembled.

Proton (¹H) NMR spectroscopy provides information on the chemical environment, number, and connectivity of protons in a molecule. For Nicotinoyl-alanine t-butyl ester, the ¹H NMR spectrum is expected to show distinct signals for the nicotinoyl ring, the alanine (B10760859) backbone, and the t-butyl ester group.

The protons on the pyridine (B92270) ring of the nicotinoyl moiety are expected to appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic system and the electronegative nitrogen atom. The four aromatic protons will exhibit a complex splitting pattern of doublets and multiplets arising from spin-spin coupling. The amide proton (N-H) would likely appear as a doublet, with its chemical shift being sensitive to solvent and concentration.

The alanine portion gives rise to a quartet for the α-proton (the CH group adjacent to the nitrogen and carbonyl) and a doublet for the β-methyl group (CH₃). The large, magnetically equivalent set of nine protons of the t-butyl group is predicted to produce a sharp singlet in the upfield region (around δ 1.4-1.5 ppm), a characteristic signal for this group. rsc.org

Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-2 (Nicotinoyl)~9.0Doublet (d)~2.0
H-6 (Nicotinoyl)~8.7Doublet of Doublets (dd)~4.8, 1.5
H-4 (Nicotinoyl)~8.1Doublet of Triplets (dt)~8.0, 2.0
H-5 (Nicotinoyl)~7.4Doublet of Doublets (dd)~8.0, 4.8
N-H (Amide)~7.0Doublet (d)~7.5
α-H (Alanine)~4.7Quintet or Multiplet (m)~7.3
β-CH₃ (Alanine)~1.5Doublet (d)~7.3
-C(CH₃)₃ (t-Butyl)~1.45Singlet (s)N/A

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal. The spectrum is expected to show signals for the two carbonyl carbons (amide and ester), the carbons of the pyridine ring, the alanine carbons, and the carbons of the t-butyl group.

The ester carbonyl carbon is typically found around δ 170-173 ppm, while the amide carbonyl carbon is expected at a slightly lower chemical shift. The carbons of the aromatic nicotinoyl ring would resonate in the δ 120-155 ppm region. The α-carbon of the alanine moiety is expected around δ 50 ppm, with the β-methyl carbon appearing further upfield. The quaternary carbon of the t-butyl group typically appears around δ 82 ppm, and the three equivalent methyl carbons resonate near δ 28 ppm. rsc.org

Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Ester)~172
C=O (Amide)~165
C-2, C-6 (Nicotinoyl)~152, ~148
C-4 (Nicotinoyl)~135
C-3 (Nicotinoyl)~130
C-5 (Nicotinoyl)~123
-C(CH₃)₃ (t-Butyl, quaternary)~82
α-C (Alanine)~50
-C(CH₃)₃ (t-Butyl, methyl)~28
β-CH₃ (Alanine)~18

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between adjacent protons on the nicotinoyl ring (H-4/H-5, H-5/H-6) and within the alanine spin system, connecting the amide proton (NH) to the α-proton and the α-proton to the β-methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum (e.g., α-H to α-C, β-CH₃ to β-C, and the t-butyl protons to their methyl carbons).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular fragments. Key HMBC correlations would be expected from the amide proton (NH) to the amide carbonyl carbon and the alanine α-carbon. Correlations from the alanine α-proton to both the amide and ester carbonyl carbons would also be anticipated. Crucially, a correlation from the t-butyl protons to the ester carbonyl carbon would confirm the ester linkage.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the molecular formula. For this compound, the molecular formula is C₁₃H₁₈N₂O₃. HRMS would measure the mass of the protonated molecule, [M+H]⁺, and this experimental value would be compared to the calculated theoretical mass to confirm the elemental composition.

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation to generate product ions. The resulting fragmentation pattern provides valuable structural information. For this compound, several key fragmentation pathways would be expected:

Loss of the t-butyl group: A very common fragmentation for t-butyl esters is the loss of a t-butyl cation ([C₄H₉]⁺) or the neutral loss of isobutylene (B52900) (C₄H₈), resulting in a prominent fragment ion.

Amide Bond Cleavage: Fragmentation can occur at the amide bond, leading to ions corresponding to the nicotinoyl moiety or the alanine t-butyl ester portion.

Pyridine Ring Fragmentation: The nicotinoyl ring itself can fragment, typically through the loss of carbon monoxide (CO).

By analyzing these characteristic fragment ions, the sequence and connectivity of the different parts of the molecule can be confirmed.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. By measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of chemical bonds, a unique spectral fingerprint of the molecule is obtained. For this compound, IR spectroscopy is instrumental in confirming the presence of its key structural components: the pyridine ring, the secondary amide linkage, and the tert-butyl ester group.

The analysis of the spectrum would focus on several key regions. The N-H stretching vibration of the secondary amide is expected to produce a single, medium-intensity band around 3300 cm⁻¹. blogspot.com The carbonyl (C=O) stretching region is particularly informative. It is anticipated to show two distinct, strong absorption bands: one for the amide carbonyl (Amide I band) typically appearing between 1680-1630 cm⁻¹, and another for the ester carbonyl at a higher wavenumber, generally between 1750-1735 cm⁻¹. blogspot.comorgchemboulder.com The presence of the tert-butyl group often results in a characteristic C=O absorption for the ester near 1743 cm⁻¹. researchgate.net

Further confirmation of the amide linkage is provided by the Amide II band, which arises from N-H bending and C-N stretching, and appears in the 1570-1515 cm⁻¹ region for solid-state secondary amides. spcmc.ac.in The pyridine ring from the nicotinoyl group will exhibit characteristic C=C and C=N stretching vibrations within the 1600-1400 cm⁻¹ range. researchgate.netresearchgate.net Finally, the presence of the ester and tert-butyl groups is further supported by C-O stretching bands in the 1300-1000 cm⁻¹ region and characteristic C-H bending vibrations for the t-butyl group. orgchemboulder.comacs.org

Table 1: Predicted Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Absorption Range (cm⁻¹) Expected Intensity
Secondary Amide N-H Stretch 3350 - 3250 Medium
Ester Carbonyl C=O Stretch 1750 - 1735 Strong
Amide Carbonyl C=O Stretch (Amide I) 1680 - 1640 Strong
Aromatic Ring C=C & C=N Stretch 1600 - 1450 Medium to Weak
Secondary Amide N-H Bend (Amide II) 1570 - 1515 Medium to Strong
Alkyl Groups C-H Stretch 2980 - 2850 Medium
Ester C-O Stretch 1300 - 1150 Strong

Chiral Chromatography and Optical Rotation for Enantiomeric Purity Assessment

Given that this compound is derived from the chiral amino acid alanine, it can exist as two distinct, non-superimposable mirror images known as enantiomers (L- and D-forms). Assessing the enantiomeric purity is critical, and this is achieved through a combination of chiral chromatography and polarimetry (optical rotation measurement).

Chiral High-Performance Liquid Chromatography (HPLC) is the definitive method for separating and quantifying the two enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For N-acylated amino acid esters, polysaccharide-based CSPs and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or norvancomycin-bonded phases) have proven effective. sigmaaldrich.comsigmaaldrich.comnih.gov A reversed-phase method would likely be employed, allowing for the baseline separation of the L- and D-enantiomers. By integrating the area of the two resulting peaks, the enantiomeric excess (ee) can be precisely calculated.

Optical Rotation , measured using a polarimeter, is a physical property of a chiral substance that causes it to rotate the plane of plane-polarized light. Enantiomers rotate light by equal magnitudes but in opposite directions. libretexts.org The dextrorotatory (+) enantiomer rotates light clockwise, while the levorotatory (-) enantiomer rotates it counter-clockwise. A sample containing an equal mixture of both enantiomers, known as a racemic mixture, is optically inactive (rotation of 0°). vaia.com

The specific rotation [α] is a standardized value measured under defined conditions (e.g., temperature, wavelength, solvent, and concentration). For a sample of this compound, measuring the optical rotation provides a bulk assessment of enantiomeric purity. A non-zero value indicates that one enantiomer is in excess. While L-alanine itself is dextrorotatory in acidic solution, the specific rotation of the final nicotinoyl derivative would need to be determined experimentally for a pure enantiomeric standard. jk-sci.comsigmaaldrich.com The value obtained for a new batch can then be compared to this standard to confirm its enantiomeric integrity.

Table 2: Representative Chiral HPLC Method for Enantiomeric Purity

Parameter Condition
Column Chiral Stationary Phase (e.g., Astec CHIROBIOTIC® T)
Mobile Phase Isocratic mixture of an organic modifier (e.g., Methanol or Acetonitrile) and an aqueous buffer with pH modifier (e.g., Ammonium Acetate)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 260 nm (due to the nicotinoyl pyridine ring)
Injection Volume 10 µL

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods confirm connectivity and purity, X-ray crystallography provides the most definitive, three-dimensional structural information of a molecule in its solid, crystalline state. This technique involves irradiating a single, well-ordered crystal with X-rays and analyzing the resulting diffraction pattern. The pattern provides detailed information about the electron density distribution, which is used to build a precise model of the molecular and crystal structure. suniv.ac.in

For this compound, a successful crystallographic analysis would yield a wealth of information. It would confirm the relative stereochemistry at the chiral center and provide precise measurements of all bond lengths, bond angles, and torsional angles. This allows for an unambiguous determination of the molecule's preferred conformation in the solid state, including the planarity of the amide bond and the spatial arrangement of the nicotinoyl, alanine, and t-butyl ester components. acs.org

Furthermore, X-ray crystallography reveals how the molecules pack together in the crystal lattice. It identifies and characterizes intermolecular interactions, such as hydrogen bonds, which are expected to be significant for this molecule. For instance, a hydrogen bond between the amide N-H group of one molecule and a carbonyl oxygen or the pyridine nitrogen of a neighboring molecule would be clearly delineated. acs.org Analysis of related structures, such as nicotinamide (B372718) derivatives, suggests that the compound could crystallize in common space groups like P2₁2₁2₁ (chiral) or P2₁/c (if crystallizing as a racemate). acs.orgresearchgate.net

Table 3: Hypothetical Crystallographic Data for Nicotinoyl-L-alanine t-butyl ester

Parameter Hypothetical Value
Chemical Formula C₁₃H₁₈N₂O₃
Formula Weight 266.30 g/mol
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 6.5 Å, b = 9.8 Å, c = 24.1 Å, α = β = γ = 90°
Volume 1541 ų
Z (Molecules/Unit Cell) 4
Calculated Density 1.145 g/cm³
Key Interactions Intermolecular H-bond: N-H···O=C (amide-ester)

Computational and Theoretical Investigations of Nicotinoyl Alanine T Butyl Ester

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Nicotinoyl-alanine t-butyl ester, methods like Density Functional Theory (DFT) or Hartree-Fock (HF) theory would be employed to determine its optimized molecular geometry. These calculations would yield precise bond lengths, bond angles, and dihedral angles, offering a three-dimensional representation of the molecule in its lowest energy state.

Furthermore, these computations would elucidate the electronic structure, providing insights into the distribution of electrons within the molecule. Key parameters such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and Mulliken or Natural Bond Orbital (NBO) population analyses would be determined. This information is crucial for predicting the molecule's reactivity and intermolecular interaction sites.

Spectroscopic Property Prediction (e.g., NMR chemical shifts, IR frequencies)

Computational methods are invaluable for predicting spectroscopic properties, which can aid in the identification and characterization of synthesized compounds.

For this compound, theoretical calculations would predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are typically achieved by calculating the magnetic shielding tensors for each nucleus in the optimized geometry. Comparing these theoretical shifts with experimental data can confirm the compound's structure.

Similarly, the calculation of vibrational frequencies can predict the Infrared (IR) spectrum. By analyzing the vibrational modes, each calculated frequency can be assigned to specific bond stretches, bends, or torsions within the molecule. This provides a detailed understanding of the molecule's vibrational behavior and aids in the interpretation of experimental IR spectra.

Reaction Mechanism Elucidation and Transition State Analysis

Understanding how this compound is formed or how it might react requires detailed mechanistic studies. Computational chemistry offers powerful tools to map out reaction pathways. By calculating the potential energy surface for a proposed reaction, stationary points, including reactants, products, intermediates, and transition states, can be identified.

Transition state analysis is particularly critical, as it allows for the determination of the activation energy of a reaction, which governs its rate. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. For a compound like this compound, this could involve studying its synthesis from nicotinic acid and alanine (B10760859) t-butyl ester or its potential hydrolysis.

Conformation Analysis and Stereochemical Preferences

The presence of rotatable bonds in this compound means it can exist in multiple conformations. Conformational analysis is the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. Computational scans of the potential energy surface as a function of specific dihedral angles would reveal the most stable conformations (local and global minima).

This analysis is vital as the biological activity and physical properties of a molecule are often dependent on its preferred three-dimensional shape. For this compound, which contains a chiral center at the alanine residue, computational studies could also provide insights into stereochemical preferences and the relative stabilities of different stereoisomers.

Molecular Docking and Interaction Studies (if applicable to broader derivative research contexts)

While direct molecular docking studies on this compound are not found in the literature, this technique is a cornerstone of modern drug discovery and would be a logical step in researching its potential biological activity. Molecular docking simulations would involve placing the computationally determined, low-energy conformation of the molecule into the binding site of a target protein.

These simulations predict the preferred binding orientation and affinity of the molecule to the target. The results are typically scored based on the intermolecular interactions formed, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Such studies, if conducted on derivatives or in a broader research context, would be instrumental in predicting potential therapeutic targets and guiding the design of more potent analogs.

Future Directions in the Research of Nicotinoyl Alanine T Butyl Ester

Development of Novel and Sustainable Synthetic Routes

The synthesis of amino acid esters, such as Nicotinoyl-alanine t-butyl ester, is a fundamental process in organic chemistry, often serving as a crucial step in the preparation of more complex molecules like peptides and pharmaceuticals. chemimpex.com Historically, the synthesis of t-butyl esters has been achieved through methods like the acid-catalyzed reaction of the corresponding amino acid with isobutylene (B52900). nih.gov However, these traditional methods can suffer from drawbacks such as long reaction times and the use of hazardous reagents like strong acids. nih.gov

Future research will likely focus on the development of more sustainable and efficient synthetic routes. A promising avenue is the use of milder and more environmentally benign catalysts. For instance, recent studies have shown that bis(trifluoromethanesulfonyl)imide can effectively catalyze the direct tert-butylation of free amino acids in tert-butyl acetate (B1210297), offering a rapid and high-yielding alternative to traditional methods. organic-chemistry.org The development of such catalytic systems reduces the need for harsh reaction conditions and minimizes waste production, aligning with the principles of green chemistry.

A comparison of different synthetic strategies is presented in the table below, highlighting the move towards more sustainable methodologies.

MethodCatalyst/ReagentsAdvantagesDisadvantages
Acid-catalyzed esterificationIsobutylene, Sulfuric AcidReadily available starting materialsLong reaction times, harsh conditions
N-protected amino acid esterificationBoron trifluoride etherateMilder conditionsRequires protection/deprotection steps
Direct tert-butylationBis(trifluoromethanesulfonyl)imideFast, high yield, milder conditionsCatalyst can be expensive

This table provides a summary of different synthetic approaches for t-butyl esters of amino acids.

Exploration of New Chemical Transformations and Cascade Reactions

The t-butyl ester group in this compound is not merely a protecting group; it can also serve as a versatile handle for a variety of chemical transformations. Future research should focus on exploring the reactivity of this moiety to generate a diverse range of derivatives. A key transformation is the conversion of the t-butyl ester into other functional groups. For example, the reaction of t-butyl esters with reagents like thionyl chloride or α,α-dichlorodiphenylmethane and a tin(II) chloride catalyst can generate acid chloride intermediates in situ. organic-chemistry.org These highly reactive intermediates can then be trapped with various nucleophiles, such as alcohols and amines, to afford a library of different esters and amides. organic-chemistry.org

Furthermore, the development of novel cascade reactions involving the this compound scaffold is a highly promising research direction. Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer significant advantages in terms of efficiency and atom economy. Recent advancements in photoredox and Brønsted acid catalysis have enabled asymmetric three-component radical cascade reactions to produce complex α-amino acid derivatives. nih.govacs.org Adapting such methodologies to this compound could lead to the rapid assembly of intricate molecular architectures with high stereocontrol. nih.govacs.org These complex molecules could possess unique biological activities or material properties.

The exploration of such transformations is summarized in the following table:

TransformationReagents/CatalystsProductsPotential Applications
Conversion to Amides/EstersSOCl₂ or (Ph)₂CCl₂/SnCl₂, NucleophilesAmides, EstersLibrary synthesis, drug discovery
Radical Cascade ReactionsPhotoredox/Brønsted Acid CatalystsComplex α-amino acid derivativesSynthesis of novel bioactive compounds

This table outlines potential chemical transformations and cascade reactions involving amino acid t-butyl esters.

Design and Synthesis of Advanced Functional Materials Incorporating the this compound Motif

The unique structural features of this compound make it an attractive building block for the design and synthesis of advanced functional materials. The nicotinoyl group can participate in hydrogen bonding and π-π stacking interactions, while the alanine (B10760859) backbone provides a chiral scaffold, and the t-butyl ester can be used for further functionalization or as a point of attachment to a polymer backbone.

A significant area of future research lies in the incorporation of this motif into biodegradable polymers. For instance, functional amino acid-based poly(ester amide)s have been synthesized through the solution co-polycondensation of amino acid-based monomers. nih.gov By analogy, this compound could be used as a monomer in polymerization reactions to create novel biocompatible and biodegradable materials. These materials could find applications in drug delivery, tissue engineering, and as specialized surfactants. nih.govchemimpex.com The properties of the resulting polymers, such as their thermal characteristics and degradation rates, could be fine-tuned by adjusting the co-monomer composition. nih.gov

The synthesis of such functional polymers can be envisioned through the following steps:

Monomer Synthesis: Preparation of a diol or dicarboxylic acid derivative of Nicotinoyl-alanine.

Polycondensation: Reaction of the functionalized monomer with a suitable co-monomer to form the poly(ester amide).

Characterization: Analysis of the polymer's chemical structure, molecular weight, and physical properties.

The potential for creating functional materials is further highlighted by the use of β-Alanine tert-butyl ester hydrochloride in the synthesis of surfactants and polymer additives. chemimpex.com

Integration into Automated Synthesis Platforms and High-Throughput Methodologies

The increasing demand for the rapid synthesis and screening of large libraries of compounds has driven the development of automated synthesis platforms and high-throughput methodologies. nih.govxtalks.com The integration of this compound into these platforms represents a significant future direction that could accelerate the discovery of new bioactive molecules and materials.

Automated solid-phase peptide synthesis (SPPS) is a well-established technique for the high-throughput synthesis of peptides. unc.edunih.gov As a protected amino acid building block, this compound is ideally suited for incorporation into automated SPPS protocols. sigmaaldrich.com This would allow for the efficient synthesis of peptide libraries containing the nicotinoyl-alanine motif, which could then be screened for various biological activities.

Furthermore, the development of automated flow chemistry offers a powerful tool for the synthesis of peptides and other complex molecules with high efficiency and control. thieme-connect.dechemrxiv.orgamidetech.com Automated flow synthesizers can significantly reduce reaction times and allow for in-line monitoring and optimization of reaction conditions. thieme-connect.dechemrxiv.orgamidetech.comresearchgate.net Adapting the synthesis of this compound and its derivatives to a flow chemistry setup would enable its rapid and scalable production, facilitating its use in large-scale screening campaigns and material science applications. The use of automated systems for the synthesis of N-alkylated-α-amino methyl esters has already demonstrated the potential for producing building blocks in gram quantities. chimia.ch

The key aspects of integrating this compound into modern synthesis platforms are summarized below:

PlatformApplicationAdvantages
Automated Solid-Phase Peptide Synthesis (SPPS)Synthesis of peptide librariesHigh-throughput, efficient
Automated Flow ChemistryScalable synthesis of the compound and its derivativesRapid, precise control, in-line monitoring
High-Throughput Screening (HTS)Discovery of new bioactive compoundsRapid screening of large libraries

This table summarizes the integration of this compound into automated synthesis and screening platforms.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing Nicotinoyl-alanine t-butyl ester, and how can purity be optimized during synthesis?

  • Answer : Synthesis typically involves coupling nicotinic acid derivatives with alanine t-butyl ester via carbodiimide-mediated amidation . Key steps include:

  • Reagent selection : Use anhydrous solvents (e.g., DCM) and catalysts like HOBt/DIC to minimize side reactions.
  • Purity control : Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography (e.g., silica gel with gradient elution of ethyl acetate/hexane).
  • Characterization : Confirm structure via 1H^1H-NMR (e.g., tert-butyl proton signals at ~1.4 ppm) and LC-MS for molecular ion verification .

Q. How should researchers characterize the solubility and stability of this compound in different solvents?

  • Answer :

  • Solubility testing : Dissolve the compound in solvents (e.g., DMSO, ethanol, water) at varying concentrations (1–10 mM) and observe clarity after 24 hours. Note precipitation or degradation.
  • Stability assessment : Conduct accelerated stability studies by storing solutions at 4°C, 25°C, and 37°C, analyzing degradation via HPLC at intervals (0, 7, 14 days) .
  • Critical parameters : pH-dependent stability (e.g., ester hydrolysis under acidic/basic conditions) must be documented .

Q. What are the best practices for reporting experimental conditions to ensure reproducibility?

  • Answer : Follow NIH guidelines for preclinical research, including:

  • Detailed methods : Specify molar ratios, reaction times, temperatures, and equipment (e.g., rotary evaporator settings).
  • Data transparency : Provide raw spectral data (NMR, MS) in supplementary materials, with annotated peaks and baselines .
  • Negative results : Report failed synthesis attempts (e.g., undesired byproducts) to guide troubleshooting .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for this compound?

  • Answer :

  • Hypothesis testing : Compare experimental 1H^1H-NMR data with computational predictions (DFT-based simulations) to validate peak assignments.
  • Dynamic effects : Investigate rotational barriers of the tert-butyl group using variable-temperature NMR to explain unexpected splitting .
  • Collaborative analysis : Cross-validate data with high-resolution MS or 2D NMR (e.g., HSQC, COSY) to confirm structural integrity .

Q. What advanced analytical techniques are suitable for studying the compound’s stability under physiological conditions?

  • Answer :

  • LC-MS/MS : Quantify degradation products (e.g., free nicotinic acid or alanine) in simulated gastric fluid (pH 2) or plasma.
  • Circular Dichroism (CD) : Monitor conformational changes in buffered solutions (PBS, pH 7.4) over time.
  • Microscopy : Use SEM/TEM to observe crystallization or aggregation in aqueous environments .

Q. How should researchers design in vivo studies to evaluate the pharmacokinetics of this compound?

  • Answer :

  • Dosing strategy : Administer via oral/intravenous routes in rodent models, with blood sampling at 0, 1, 2, 4, 8, 24 hours post-dose.
  • Bioanalysis : Extract plasma samples using protein precipitation (acetonitrile) and quantify via LC-MS/MS with deuterated internal standards.
  • Parameter calculation : Use non-compartmental analysis (e.g., Phoenix WinNonlin) to determine TmaxT_{max}, CmaxC_{max}, and half-life .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing dose-response data in cell-based assays involving this compound?

  • Answer :

  • Dose-response modeling : Fit data to sigmoidal curves (e.g., Hill equation) using GraphPad Prism to calculate EC50EC_{50} and Hill coefficients.
  • Outlier handling : Apply Grubbs’ test to exclude anomalous replicates and report 95% confidence intervals.
  • Reproducibility : Perform triplicate experiments across independent batches to assess inter-assay variability .

Q. How can researchers address discrepancies between in vitro and in vivo efficacy results?

  • Answer :

  • Metabolic profiling : Use liver microsomes or hepatocytes to identify metabolites that may reduce bioavailability.
  • Formulation optimization : Test solubility enhancers (e.g., cyclodextrins) or pro-drug strategies to improve absorption.
  • Mechanistic studies : Apply transcriptomics/proteomics to identify off-target effects in vivo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.